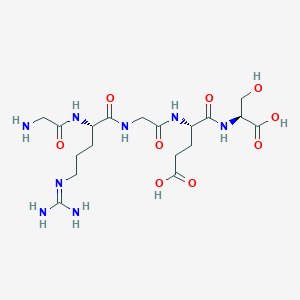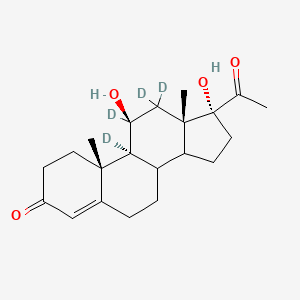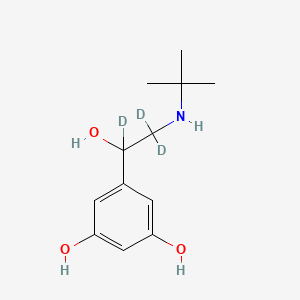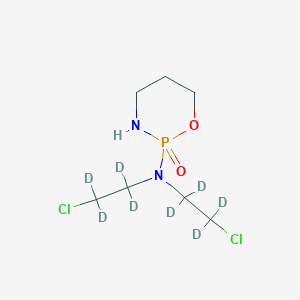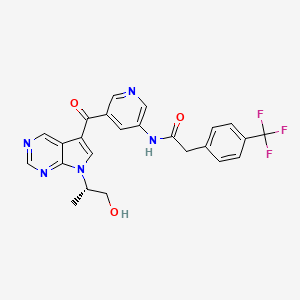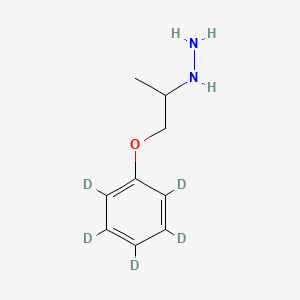
Phenoxypropazine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxypropazine-d5 is a deuterated form of phenoxypropazine, a non-selective and irreversible monoamine oxidase enzyme inhibitor belonging to the hydrazine chemical class. Phenoxypropazine was initially introduced as an antidepressant in 1961 but was withdrawn in 1966 due to hepatotoxicity concerns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenoxypropazine-d5 involves the deuteration of phenoxypropazine. The general synthetic route includes the reaction of phenoxypropanol with hydrazine to form phenoxypropazine. For the deuterated version, deuterated reagents are used to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of deuterated reagents and solvents is crucial in this process.
Chemical Reactions Analysis
Types of Reactions
Phenoxypropazine-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenoxy compounds.
Scientific Research Applications
Phenoxypropazine-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterated nature.
Biology: Studied for its effects on monoamine oxidase enzyme activity.
Medicine: Investigated for its potential therapeutic effects and toxicity profile.
Industry: Used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mechanism of Action
Phenoxypropazine-d5 exerts its effects by irreversibly inhibiting the monoamine oxidase enzyme. This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The molecular targets include the active site of the monoamine oxidase enzyme, where the compound binds and prevents the breakdown of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Phenelzine: Another monoamine oxidase inhibitor with a similar mechanism of action but different chemical structure.
Isocarboxazid: A hydrazine derivative that also inhibits monoamine oxidase but has a different toxicity profile.
Tranylcypromine: A non-hydrazine monoamine oxidase inhibitor with a reversible mechanism of action.
Uniqueness
Phenoxypropazine-d5 is unique due to its deuterated nature, which makes it particularly useful in spectroscopic studies. Its irreversible inhibition of monoamine oxidase also distinguishes it from reversible inhibitors like tranylcypromine .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
171.25 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenoxy)propan-2-ylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-8(11-10)7-12-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3/i2D,3D,4D,5D,6D |
InChI Key |
QNEXFJFTGQBXBJ-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(C)NN)[2H])[2H] |
Canonical SMILES |
CC(COC1=CC=CC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


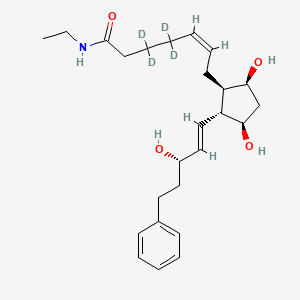
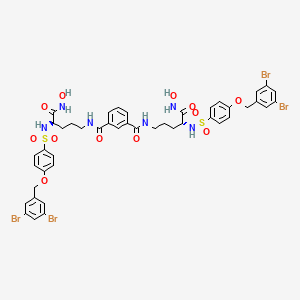

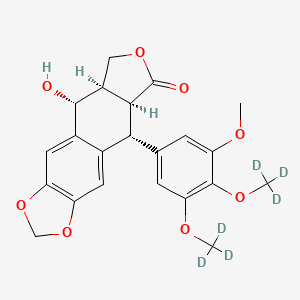
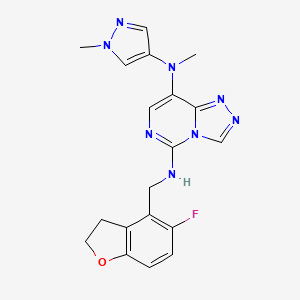

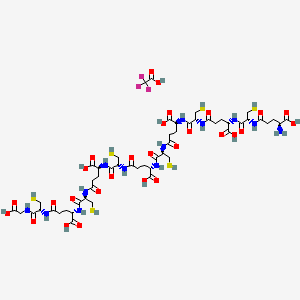
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
